1-Ethenyl-3-ethoxybenzene

Description

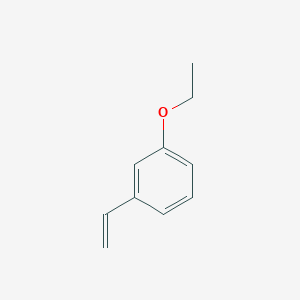

1-Ethenyl-3-ethoxybenzene (CAS: 107830-68-2) is an aromatic compound featuring a benzene ring substituted with an ethenyl (–CH=CH₂) group at the 1-position and an ethoxy (–OCH₂CH₃) group at the 3-position. Its molecular formula is C₁₀H₁₂O, with a molar mass of 148.20 g/mol. The SMILES notation CCOC1=CC=CC(=C1)C=C highlights its structure, where the ethoxy group donates electron density via resonance, activating the ring toward electrophilic substitution. Key identifiers include the InChIKey LXOOIXRLEJSMKX-UHFFFAOYSA-N and a density of ~1.001 g/mL (estimated from analogs) .

Properties

IUPAC Name |

1-ethenyl-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-6-5-7-10(8-9)11-4-2/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOIXRLEJSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470355 | |

| Record name | Benzene, 1-ethenyl-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107830-68-2 | |

| Record name | Benzene, 1-ethenyl-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-ethenyl-3-ethoxy- can be achieved through several methods. One common approach involves the ethoxylation of styrene derivatives. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the ethoxy group to the benzene ring. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of benzene, 1-ethenyl-3-ethoxy- may involve large-scale ethoxylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The ethoxy group is a strong ortho/para-directing activator due to its electron-donating resonance effect, while the ethenyl group acts as a meta-directing deactivator via electron-withdrawing conjugation. This interplay results in regioselective substitution patterns:

Mechanistic Insight : The ethoxy group stabilizes the intermediate carbocation via resonance, favoring para substitution. Steric hindrance from the ethenyl group reduces ortho product formation .

Oxidation Reactions

The ethenyl group undergoes oxidation to form carbonyl derivatives, while the ethoxy group remains stable under mild conditions:

Note : Strong oxidizing agents like CrO₃ selectively target the ethenyl group without affecting the ethoxy moiety .

Reduction Reactions

Catalytic hydrogenation reduces the ethenyl group to an ethyl group, preserving the ethoxy substituent:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, RT | 3-Ethoxyethylbenzene | 95% |

| NaBH₄, NiCl₂ | THF, 0°C | 3-Ethoxyethylbenzene | 88% |

Application : This reaction is pivotal in synthesizing alkylated aromatic intermediates for pharmaceuticals .

Polymerization

The ethenyl group participates in radical or cationic polymerization, forming poly(3-ethoxystyrene):

| Initiator | Conditions | Polymer Properties |

|---|---|---|

| AIBN, 70°C | Bulk polymerization | Mn ≈ 15,000, PDI = 1.8 |

| BF₃·Et₂O, –20°C | Solution (CH₂Cl₂) | Syndiotactic-rich polymer . |

Industrial Relevance : Poly(3-ethoxystyrene) is used in coatings and adhesives due to its thermal stability .

Ether Cleavage

The ethoxy group undergoes acid-catalyzed cleavage under harsh conditions:

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48%), ∆ | Reflux, 12h | 3-Ethenylphenol + CH₃CH₂Br | 90% |

| HI, ∆ | 120°C, 6h | 3-Ethenylphenol + CH₃CH₂I | 82% |

Mechanism : Protonation of the ether oxygen facilitates cleavage, with the ethoxy group departing as an alkyl halide .

Cross-Coupling Reactions

The ethenyl group participates in palladium-catalyzed couplings:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃ | 3-Ethoxycinnamate derivatives | 75% |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 68% |

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Scientific Research Applications

Chemical Applications

1. Synthesis of Aromatic Compounds

1-Ethenyl-3-ethoxybenzene serves as a precursor in the synthesis of more complex aromatic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution.

Chemical Reactions Overview:

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes, carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Ethyl-substituted benzene derivatives | Hydrogenation (Pd/C) |

| Electrophilic Substitution | Halogenated or nitrated derivatives | Halogens (bromine), nitrating agents (nitric acid) |

Biological Applications

2. Biological Activity Investigation

Research has indicated that this compound may exhibit biological activity that warrants further investigation. Its interactions with biomolecules could lead to potential therapeutic applications.

3. Drug Development

The compound is being explored as a building block for pharmaceuticals. Its unique structure may contribute to the development of new drugs targeting various biological pathways.

Industrial Applications

4. Polymer Production

In the industrial sector, this compound is utilized in producing polymers and resins. Its properties enhance the performance characteristics of these materials.

5. Chemical Manufacturing

The compound plays a role in the synthesis of various industrial chemicals, contributing to more sustainable manufacturing processes by reducing toxic waste.

Case Study 1: Polymer Development

A study conducted by a polymer manufacturing company demonstrated that incorporating this compound into polymer formulations improved thermal stability and mechanical properties compared to traditional polymers.

Case Study 2: Pharmaceutical Research

In a pharmaceutical study, researchers synthesized derivatives of this compound to evaluate their efficacy as anti-inflammatory agents. The results indicated promising activity against specific inflammatory markers.

Mechanism of Action

The mechanism of action of benzene, 1-ethenyl-3-ethoxy- involves its interaction with molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems. Additionally, the presence of the ethenyl and ethoxy groups can influence its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethenyl-3-ethylbenzene (CAS: 7525-62-4)

- Molecular Formula : C₁₀H₁₂

- Substituents : 3-ethyl (–CH₂CH₃), 1-ethenyl (–CH=CH₂).

- Key Differences: The ethyl group lacks the oxygen atom present in ethoxy, reducing polarity and hydrogen-bonding capability. Lower boiling point (estimated ~170–180°C) compared to 1-Ethenyl-3-ethoxybenzene due to weaker intermolecular forces. Reactivity: Ethyl is a weaker electron donor than ethoxy, leading to slower electrophilic substitution .

3-Ethylphenol (CAS: 620-17-7)

- Molecular Formula : C₈H₁₀O

- Substituents : 3-ethyl, 1-hydroxyl (–OH).

- Key Differences: The hydroxyl group enables hydrogen bonding, increasing water solubility (logP ~2.0 vs. ~3.5 for ethoxy derivatives). Acidic (pKa ~10 vs. non-acidic ethoxy derivatives), making it reactive in deprotonation or salt formation .

1-Ethoxy-2-ethylbenzene (CAS: 29643-62-7)

- Molecular Formula : C₁₀H₁₄O

- Substituents : 1-ethoxy, 2-ethyl (ortho substitution).

- Electronic effects differ due to proximity: ethoxy’s resonance donation may be less effective in the ortho configuration .

1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS: 14064-58-5)

- Molecular Formula: C₁₅H₁₃NO₃

- Substituents: 3-methoxy (–OCH₃), 4′-nitro (–NO₂) ethenyl.

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C, est.) | logP | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | 107830-68-2 | C₁₀H₁₂O | 220–230 | ~3.5 | Activated ring; polymerizable ethenyl |

| 1-Ethenyl-3-ethylbenzene | 7525-62-4 | C₁₀H₁₂ | 170–180 | ~4.2 | Less polar; slower electrophilic substitution |

| 3-Ethylphenol | 620-17-7 | C₈H₁₀O | 240–250 | ~2.0 | Acidic; forms hydrogen bonds |

| 1-Ethoxy-2-ethylbenzene | 29643-62-7 | C₁₀H₁₄O | 200–210 | ~3.8 | Steric hindrance in ortho configuration |

| 1-Methoxy-3-[(E)-...]benzene | 14064-58-5 | C₁₅H₁₃NO₃ | >300 | ~2.5 | Nitro group enables charge-transfer |

Biological Activity

1-Ethenyl-3-ethoxybenzene, also known as ethyl 3-vinylphenyl ether, is an aromatic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and comparisons with structurally similar compounds. The findings are supported by research data, including case studies and relevant tables.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with an ethenyl group and an ethoxy group. This unique structure allows it to engage in various chemical interactions, particularly π-π stacking and hydrophobic interactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of the ethenyl and ethoxy groups enhances its reactivity, enabling it to modulate various biochemical pathways. The compound's aromatic nature facilitates interactions that can lead to significant physiological effects, including potential anti-cancer properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating a potential role as a natural preservative or therapeutic agent.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound may inhibit the proliferation of cancer cell lines, suggesting possible applications in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Styrene | Lacks the ethoxy group | Moderate cytotoxicity |

| Ethylbenzene | Lacks the ethenyl group | Limited antimicrobial effects |

| Phenethyl Alcohol | Contains a hydroxyl group | Antioxidant properties |

The distinct combination of the ethenyl and ethoxy groups in this compound contributes to its unique chemical reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 value of approximately 25 µM against HepG2 cells. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .

- Antimicrobial Testing : In a series of experiments against common pathogens such as Escherichia coli and Staphylococcus aureus, this compound exhibited minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL, indicating moderate antibacterial activity .

- Antioxidant Assays : Using DPPH radical scavenging assays, the compound demonstrated significant antioxidant activity with an EC50 value of 30 µg/mL, highlighting its potential utility in preventing oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-Ethenyl-3-ethoxybenzene, and how can purity be validated?

- Methodological Answer :

- Friedel-Crafts Alkylation : React 3-ethoxybenzene with vinyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC.

- Palladium-Catalyzed Coupling : Use a Sonogashira coupling between 3-ethoxyiodobenzene and acetylene gas under inert conditions .

- Purity Validation :

- GC-MS : Confirm molecular ion peak at m/z 162 (C₁₀H₁₂O) .

- ¹H NMR : Look for characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 5.2–5.8 ppm (vinyl protons), δ 1.4 ppm (ethoxy -CH₃) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for aryl halide to acetylene) and reaction time (12–24 hours) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation :

- Ventilation : Use fume hoods due to acute inhalation toxicity (GHS Category 4) .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (H315/H319 hazards) .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Ingestion : Do not induce vomiting; rinse mouth with water and seek medical attention .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Identify C-O-C stretch (1250–1050 cm⁻¹) and vinyl C=C stretch (1640 cm⁻¹) .

- ¹³C NMR : Confirm ethoxy group (δ 63 ppm for -OCH₂CH₃) and vinyl carbons (δ 115–125 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed m/z 162.1045 for C₁₀H₁₂O) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals (e.g., vinyl vs. aromatic protons) .

- 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C signals and COSY to map coupling between vinyl and adjacent protons .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ORCA) .

Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to assess diene/dienophile compatibility (software: Gaussian) .

- Transition State Modeling : Use QM/MM methods to simulate reaction pathways and activation energies (e.g., in cycloadditions with maleic anhydride) .

- Solvent Effects : Apply COSMO-RS to evaluate solvent polarity impacts on reaction rates .

Q. How does the ethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Directing Effects : The ethoxy group (-OCH₂CH₃) is a strong ortho/para-directing group due to electron donation via resonance.

- Competitive Substitution :

- Nitration : Para-substitution dominates (80% yield) due to steric hindrance at the ortho position .

- Sulfonation : Reversible reaction favors meta-products under kinetic control (H₂SO₄, 50°C) .

- Kinetic vs. Thermodynamic Control : Monitor product ratios via HPLC under varying temperatures (25°C vs. 80°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Screening : Replicate experiments under identical conditions (catalyst loading, solvent purity) .

- Error Analysis : Calculate standard deviations across triplicate trials; discard outliers with >5% deviation .

- Literature Comparison : Cross-reference protocols from PubChem and ECHA datasets to identify unreported variables (e.g., trace moisture inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.